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Compound of Interest

Compound Name: 2,5-Dimethylquinolin-8-ol

CAS No.: 10522-43-7

Cat. No.: B1300043 Get Quote

Executive Summary & Biological Context
2,5-Dimethylquinolin-8-ol (

, MW: 173.21 g/mol ) is a lipophilic derivative of the bidentate chelator 8-hydroxyquinoline
(oxine). While the parent oxine is a non-selective metal scavenger, the introduction of methyl
groups at the 2- and 5-positions fundamentally alters its coordination chemistry and biological
profile.

The "Steric Gate" Effect
The 2-methyl substituent is the critical structural feature. Unlike 8-hydroxyquinoline, which

forms stable, insoluble tris-complexes (

) with trivalent ions like

and

, the 2-methyl group creates steric clash near the nitrogen donor. This prevents the formation of
the octahedral

complex, making this ligand highly selective for smaller divalent ions (

,

) or forcing alternative coordination geometries (tetrahedral/square planar).
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Key Applications:

Medicinal Chemistry: Used as a scaffold for anti-neurodegenerative agents (MPP+ inhibitors)

where selectivity for Zinc/Copper over Aluminum is required to avoid neurotoxicity.

Analytical Chemistry: Selective extraction of Magnesium and Zinc in the presence of

Aluminum.

Synthesis & Sample Preparation
To ensure accurate spectroscopic analysis, the purity of the analyte must be established. The

most robust synthesis route is the Doebner-Miller modification of the Skraup reaction.

Synthetic Pathway
The synthesis involves the condensation of 2-amino-4-methylphenol with crotonaldehyde (or its

precursor) in the presence of mineral acid (

or

).

Reaction Logic:

Precursor: 2-amino-4-methylphenol provides the pre-positioned hydroxyl (at C8 relative to N)

and the 5-methyl group (para to the hydroxyl).

Cyclization: Crotonaldehyde provides the 3-carbon fragment for the pyridine ring. The methyl

group on crotonaldehyde ends up at position 2 of the quinoline ring.

Precursors

2-Amino-4-methylphenol
(Benzene Ring Source)

Intermediate
Schiff Base

Crotonaldehyde
(Pyridine Ring Source)

Cyclization
(Acid Catalyzed)

- H2O 2,5-Dimethylquinolin-8-ol
(Target Ligand)

Oxidation/Aromatization
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Figure 1: Doebner-Miller synthesis pathway for 2,5-dimethylquinolin-8-ol.

Spectroscopic Characterization
The following data assumes a sample purity of >98%.

A. Ultraviolet-Visible Spectroscopy (UV-Vis)
The UV-Vis spectrum is dominated by

transitions of the naphthalene-like system and is highly pH-dependent (solvatochromism) due
to the phenolic proton.

Parameter
Acidic Medium
(0.1 M HCl)

Neutral
(MeOH/EtOH)

Basic Medium
(0.1 M NaOH)

Assignment

1 ~252 nm ~248 nm ~260 nm Benzene Ring

2 ~310 nm ~325 nm ~355 nm
Pyridine Ring /

Charge Transfer

Color Pale Yellow Yellow
Bright

Yellow/Green

Phenolate

formation

Analysis Insight: The bathochromic shift (red shift) in basic media (~30 nm shift of Band 2)

confirms the deprotonation of the phenolic -OH (formation of the phenolate anion), which

extends conjugation.

B. Infrared Spectroscopy (FT-IR)
Samples are typically prepared as KBr pellets.
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Frequency (

)
Intensity

Functional Group
Assignment

3100 - 3400 Broad, Med
O-H Stretching (Intermolecular

H-bonding)

2920 - 2980 Medium
C-H Stretching (

, Methyl groups)

1620 - 1640 Strong
C=N Stretching (Quinoline

Ring)

1580, 1510 Strong
C=C Aromatic Ring Skeletal

Vibrations

1260 - 1280 Strong C-O Stretching (Phenolic)

820 - 840 Medium
C-H Out-of-plane Bending (2

adjacent aromatic H's)

Diagnostic Check: The presence of a broad band centered around 3200

indicates the "zwitterionic" character or strong hydrogen bonding typical of solid-state 8-
hydroxyquinolines.

C. Nuclear Magnetic Resonance (NMR)
Data referenced in

or

.

H NMR (400 MHz)
The molecule has 4 aromatic protons and 2 methyl groups.[1]
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Logic

9.20 - 9.80 Broad Singlet 1H -OH

Phenolic

hydroxyl

(Exchangeable

with

).

8.15
Doublet (

)
1H H4

Para to N.

Deshielded by

ring current and

N-effect.

7.35
Doublet (

)
1H H3

Meta to N.

Coupled to H4.

7.15
Doublet (

)
1H H6

Ortho to 5-Me.

Coupled to H7.

7.05
Doublet (

)
1H H7

Ortho to 8-OH.

Shielded by OH

electron

donation.

2.70 Singlet 3H 2-CH

Methyl on

Pyridine ring

(deshielded by

N).

2.45 Singlet 3H 5-CH Methyl on

Benzene ring.

Critical Distinction:

H3/H4 System: Look for an AB doublet system around 7.3/8.1 ppm.
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H6/H7 System: Look for a second AB doublet system around 7.0/7.1 ppm. The coupling

constants (

) will be typical of ortho coupling (~8 Hz).

Absence of H2, H5, H8: Confirms tris-substitution pattern.

C NMR (100 MHz)
Expect 11 carbon signals.

Methyls: ~24 ppm (2-Me), ~18 ppm (5-Me).

Aromatic C-O: ~150-153 ppm (C8).

Aromatic C=N: ~155-158 ppm (C2).

Ring Junctions: ~125-140 ppm.

D. Mass Spectrometry (EI-MS)
Molecular Ion:

(

)

Fragmentation Pathway:

Molecular Ion (

): 173 (Base Peak, 100%). Very stable aromatic system.

Loss of CO (

): 145. Characteristic of phenols (ring contraction).

Loss of H/CH

: Minor peaks at 172 or 158.
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Loss of HCN (

): 146. Characteristic of pyridines.

Molecular Ion (M+)
m/z = 173
(Stable)

[M - CO]+
m/z = 145

(Phenolic Loss)

- 28 Da

[M - HCN]+
m/z = 146

(Pyridine Loss)

- 27 Da

[M - H]+
m/z = 172

- 1 Da

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Experimental Protocol: Sample Preparation for NMR
To reproduce the shifts listed above, follow this strict protocol:

Solvent Selection: Use DMSO-d

(99.9% D) for the sharpest -OH signal.

is acceptable but the -OH peak may broaden or drift due to concentration-dependent
hydrogen bonding.

Concentration: Dissolve 5-10 mg of solid 2,5-dimethylquinolin-8-ol in 0.6 mL of solvent.

Tuning: Ensure the probe is tuned to the dielectric constant of DMSO.

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.

Acquisition:

Pulse angle: 30°.
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Relaxation delay (D1): > 1.0 second (to allow relaxation of aromatic protons).

Scans: 16 (Proton), 1024 (Carbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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